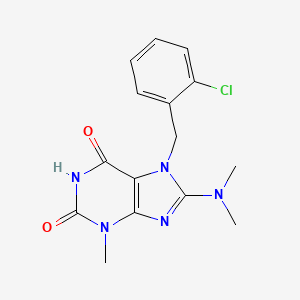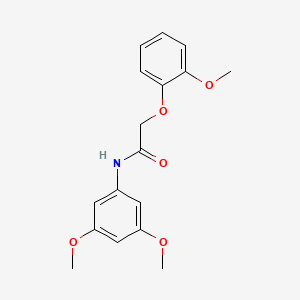
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a chemical probe to study the biological functions of various proteins and enzymes.
作用機序
The mechanism of action of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the covalent labeling of specific amino acid residues in proteins and enzymes. The nitrobenzyl group in the compound undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or enzyme, resulting in the covalent attachment of the compound to the protein or enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are dependent on the specific protein or enzyme being studied. However, in general, the covalent labeling of proteins and enzymes with this compound can lead to alterations in their activity, stability, and localization. This can provide valuable insights into the biological functions of these proteins and enzymes.
実験室実験の利点と制限
One of the main advantages of using 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for labeling specific amino acid residues in proteins and enzymes. This allows for precise targeting and detection of specific proteins and enzymes in cells and tissues. However, one limitation of this compound is its dependence on UV light for activation, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and specificity for labeling specific proteins and enzymes. Another direction is the use of this compound in combination with other chemical probes and imaging techniques to study complex biological systems and pathways. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production for use in scientific research.
合成法
The synthesis of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-nitrobenzyl bromide and dimethyl malonate in the presence of a base such as sodium hydride. The reaction takes place in anhydrous conditions and is carried out under reflux. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
科学的研究の応用
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is widely used in scientific research as a chemical probe to study the biological functions of various proteins and enzymes. This compound is used to label and detect specific proteins and enzymes in cells and tissues. It is also used to study the interaction between proteins and ligands, and to identify potential drug targets.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNTVRZNWHUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)

